1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride
Description
1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride is a fluorinated pyrazole derivative with a molecular weight of 227.67 g/mol. It features a pyrazole core substituted with a 4-fluorophenyl group at position 1, a methyl group at position 5, and an amine group at position 4, which is protonated as a hydrochloride salt. This compound is commercially available in high-purity grades (≥99%) and is utilized in life science research, particularly in pharmaceutical and agrochemical development due to its structural versatility . Its synthesis typically involves multi-step reactions, including cyclocondensation and salt formation, with crystallization protocols optimized for single-crystal X-ray diffraction studies .
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-methylpyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3.ClH/c1-7-10(12)6-13-14(7)9-4-2-8(11)3-5-9;/h2-6H,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYJRAKIICLYPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Strategies for Pyrazole Derivatives
Microwave-Assisted Cyclization (Adapted from JOVE Protocol)
A high-efficiency method for 1-aryl-1H-pyrazole-5-amines involves microwave-mediated cyclization of aryl hydrazines with 3-aminocrotononitrile or α-cyanoketones in acidic media. For the target compound:
- Reactants :
- Aryl hydrazine : 4-Fluorophenylhydrazine (synthesized from 4-fluorobenzaldehyde and hydrazine hydrate).
- Cyclization partner : 3-Aminocrotononitrile or methyl-substituted α-cyanoketone (e.g., 2-cyanoacetone).
- Conditions :
- Solvent : 1 M HCl (aqueous).
- Temperature : 150°C.
- Time : 10–15 minutes (microwave heating).
- Workup :
Table 1: Microwave-Assisted Reaction Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Solvent | 1 M HCl | |
| Temperature | 150°C | |
| Reaction Time | 10–15 minutes | |
| Yield (Typical) | 70–90% |
This method’s efficiency stems from rapid heating and minimal solvent use, aligning with green chemistry principles.
Catalytic Hydrogenation for Pyrazole Core Formation (Inspired by Patent US10233155B2)
While the patent focuses on 3-chloro-1H-pyrazol-4-amine hydrochloride, analogous strategies apply to fluorinated derivatives:
- Reductive Amination :
- Halogenation :
- Substitution : Introduce fluorine via nucleophilic aromatic substitution (e.g., using KF or Bu₄N+F⁻).
Table 2: Catalytic Hydrogenation Conditions
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst | 5% Pd/C or Pt/C | |
| HCl Concentration | <37% | |
| Temperature | 30–40°C | |
| Pressure | 90 psig H₂ |
Key Reaction Mechanisms
Cyclization via Microwave Heating
The reaction proceeds through a stepwise mechanism :
- Formation of hydrazone intermediate : 4-Fluorophenylhydrazine reacts with 3-aminocrotononitrile to form a hydrazone.
- Cyclization : Intramolecular nucleophilic attack of the amine nitrogen on the α-carbon of the cyano group, forming the pyrazole ring.
- Salt Formation : Protonation of the amine with HCl yields the hydrochloride salt.
Catalytic Hydrogenation Pathway
- Reduction of nitro group : H₂ gas reduces nitro to amine.
- Halogenation : Fluorine substitution at position 4 (requires further optimization).
Optimization Strategies
Catalyst Selection
Comparative Analysis with Analogues
Structural and Functional Variants
Key Insight : Fluorine’s electron-withdrawing nature enhances metabolic stability compared to chlorine, favoring drug development.
Industrial-Scale Production
Continuous Flow Systems
- Advantages : Uniform heating, reduced reaction times, and scalability.
- Challenges : Maintaining catalyst activity and HCl concentration in continuous processes.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or copper.
Scientific Research Applications
Medicinal Chemistry Applications
1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride has been explored for its potential as a therapeutic agent, particularly in the inhibition of specific kinases:
1. p38 MAP Kinase Inhibitors:
Research indicates that derivatives of pyrazole compounds, including this one, can act as selective inhibitors of p38 mitogen-activated protein kinase (MAPK). In a study, a related compound was shown to bind effectively to the ATP binding pocket of p38α, highlighting the importance of structural modifications for enhancing selectivity and potency .
2. Anticancer Properties:
The fluorinated pyrazole derivatives have been investigated for their anticancer properties. The incorporation of the fluorine atom is known to improve the pharmacokinetic profile of drugs by enhancing their solubility and bioavailability. This modification can lead to increased efficacy against various cancer cell lines .
Case Study 1: Development of Selective Inhibitors
A notable study focused on the synthesis and optimization of a series of pyrazole-based compounds, including 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride. The compounds were evaluated for their ability to inhibit p38 MAPK, with promising results showing that certain derivatives exhibited high selectivity and potency in vitro. The study utilized X-ray crystallography to elucidate the binding interactions within the enzyme's active site, confirming that modifications could lead to enhanced drug-like properties .
Case Study 2: Fluorination in Drug Design
A comprehensive review highlighted the role of fluorination in enhancing the properties of small-molecule drugs. It was noted that approximately 25% of newly introduced drugs contain fluorine atoms, reflecting a trend towards incorporating fluorinated compounds in drug design. This trend underscores the significance of compounds like 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride in developing more effective therapeutic agents .
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents, aromatic systems, and functional groups, leading to differences in physicochemical properties and applications. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Structural and Functional Differences
Substituent Effects :
- The difluoromethyl group in and increases lipophilicity and metabolic stability compared to the methyl group in the parent compound . This enhances membrane permeability in agrochemical applications .
- The cyclopenta-fused pyrazole in introduces a rigid bicyclic structure, improving binding affinity to neurological targets (e.g., serotonin receptors) due to conformational restriction .
- Halogen Variations : Replacement of 4-fluorophenyl with 4-chloro-3-fluorophenyl in alters electronic properties, leading to improved antimicrobial potency against Gram-positive bacteria .
Salt Form and Solubility :
Synthetic Complexity :
Research Findings
- Crystallographic Data : The parent compound and its thiazole derivatives (e.g., ) form triclinic crystals (space group P-1) with two independent molecules per asymmetric unit. Planarity is disrupted by perpendicular fluorophenyl groups, influencing packing efficiency and melting points .
- Biological Activity: The cyclopenta-fused analog shows 10-fold higher potency in preliminary dopamine receptor binding assays compared to non-fused pyrazoles .
Biological Activity
1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride, a member of the pyrazole class, has garnered attention for its diverse biological activities. This compound features a unique molecular structure that contributes to its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article reviews the biological activity of this compound, supported by various research findings and data tables.
The chemical formula for 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride is , with a molecular weight of 227.67 g/mol. The compound's structure includes a fluorophenyl group and a methyl group on the pyrazole ring, enhancing its solubility and biological interactions .
| Property | Value |
|---|---|
| Molecular Formula | C10H11ClFN3 |
| Molecular Weight | 227.67 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-5-methylpyrazol-4-amine; hydrochloride |
| Appearance | Powder |
| Storage Temperature | Room Temperature (RT) |
Antimicrobial Activity
Research has demonstrated that 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride exhibits significant antimicrobial properties. In a study evaluating various pyrazole derivatives, this compound showed effective inhibition against several pathogenic bacteria, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for the most active derivatives .
Anticancer Potential
The anticancer activity of this compound has been explored through various studies. Notably, it has shown promising results against different cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer). The growth inhibition concentrations (GI50) were reported as follows:
| Cell Line | GI50 (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
These findings suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
The mechanism by which 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride exerts its biological effects involves interactions with specific molecular targets within cells. It may modulate enzyme activity, influence signal transduction pathways, and alter gene expression profiles, which collectively contribute to its antimicrobial and anticancer effects .
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- Antimicrobial Efficacy : A study focused on the antimicrobial properties of pyrazole derivatives found that compound 7b (closely related to our compound) significantly inhibited biofilm formation in pathogenic bacteria, showcasing its potential in treating infections caused by resistant strains .
- Cytotoxicity Assessment : In vitro cytotoxicity studies revealed that derivatives of this compound exhibited IC50 values as low as 0.01 µM against MCF7 cells, indicating potent anticancer activity compared to standard chemotherapeutics .
Q & A
Basic Research Question
- HPLC-DAD : C18 column, gradient elution (water/acetonitrile + 0.1% TFA), detects hydrazide precursors or dehalogenated byproducts .
- LC-HRMS : Identifies impurities via exact mass (e.g., [M+H]⁺ = 250.0843 for the parent ion) and isotopic patterns (chlorine vs. fluorine) .
How can stability studies under accelerated conditions guide storage protocols?
Advanced Research Question
Perform ICH Q1A-compliant studies :
- Thermal stress : 40°C/75% RH for 6 months; monitor decomposition via TGA/DSC (degradation onset ~180°C).
- Photostability : ICH Q1B guidelines; use quartz cells and UV-Vis spectroscopy to track absorbance shifts (>300 nm indicates photodegradation) .
Recommend storage in amber vials at −20°C under nitrogen to prevent amine oxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
